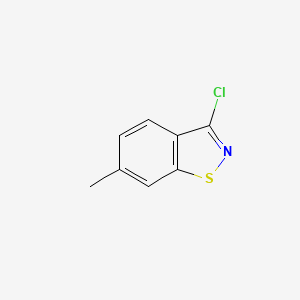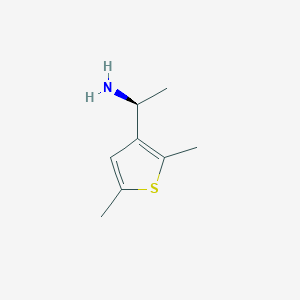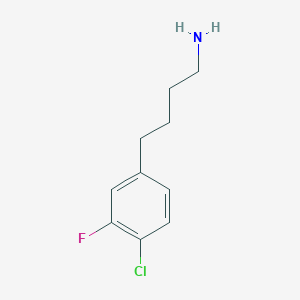![molecular formula C9H13F2N B13531607 10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
10,10-Difluoro-7-azadispiro[2.0.54.13]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its two fluorine atoms and a nitrogen atom incorporated within its bicyclic framework. The presence of fluorine atoms often imparts significant chemical stability and biological activity, making such compounds of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the spirocyclic structure. Specific details on the exact synthetic routes and conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. This includes precise control over temperature, pressure, and the concentration of reactants. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .
Aplicaciones Científicas De Investigación
10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and biological activity make it a candidate for studying biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane involves its interaction with specific molecular targets. The fluorine atoms can form strong bonds with biological molecules, influencing their function. The nitrogen atom in the spirocyclic structure can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane hydrochloride : A closely related compound with similar structural features but different physicochemical properties.
- Other spirocyclic compounds : Compounds with similar spirocyclic frameworks but different substituents, such as 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane derivatives.
Uniqueness
10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane is unique due to its specific combination of fluorine and nitrogen atoms within a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C9H13F2N |
|---|---|
Peso molecular |
173.20 g/mol |
Nombre IUPAC |
10,10-difluoro-7-azadispiro[2.0.54.13]decane |
InChI |
InChI=1S/C9H13F2N/c10-9(11)7(1-2-7)8(9)3-5-12-6-4-8/h12H,1-6H2 |
Clave InChI |
WZXPHSZEBXXZQH-UHFFFAOYSA-N |
SMILES canónico |
C1CC12C3(C2(F)F)CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


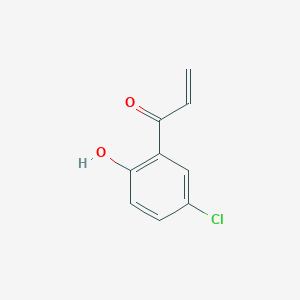
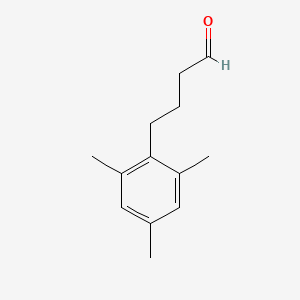

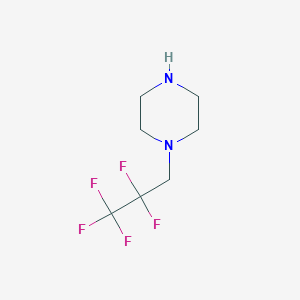
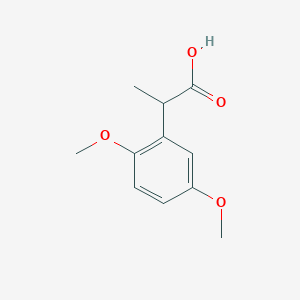
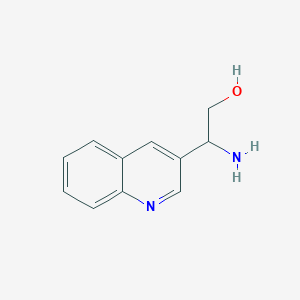
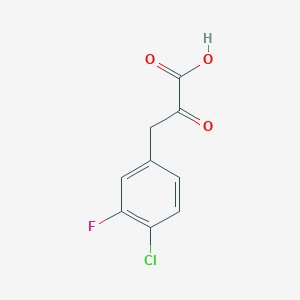
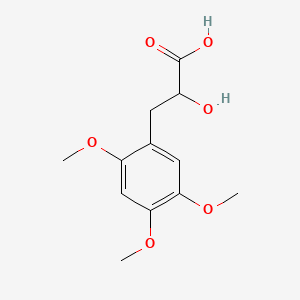

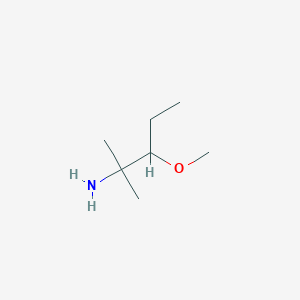
![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)
